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Compound of Interest

Compound Name: BP Fluor 350 picolyl azide

Cat. No.: B15553523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis and purification of BP
Fluor 350 picolyl azide, a blue-fluorescent probe widely utilized in bioconjugation applications

through click chemistry. The synthesis is presented as a multi-step process, commencing with

the formation of a coumarin core, followed by sulfonation, and finally, coupling with a picolyl

azide linker. It is important to note that "BP Fluor 350" is a commercial name for a dye

spectrally similar to Alexa Fluor 350. The precise, proprietary synthesis of the commercial

product is not publicly available. The following protocol is a well-established and scientifically

sound approach to generate a structurally analogous and functionally equivalent molecule.

I. Overview of the Synthetic Pathway
The synthesis of BP Fluor 350 picolyl azide can be logically divided into three main stages:

Synthesis of the Core Fluorophore: Preparation of 7-amino-4-methylcoumarin-3-acetic acid.

Introduction of Water Solubility: Sulfonation of the coumarin core.

Functionalization for Click Chemistry: Amide coupling of the sulfonated fluorophore with 2-

(azidomethyl)pyridine.

Each stage involves specific reaction conditions and purification steps to ensure the desired

product's high purity and yield.
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II. Experimental Protocols
A. Stage 1: Synthesis of 7-amino-4-methylcoumarin-3-
acetic acid
This stage focuses on constructing the fluorescent coumarin core. The Pechmann

condensation is a classic and efficient method for this purpose.

Protocol 1: Synthesis of 7-amino-4-methylcoumarin-3-acetic acid

Materials:

m-Aminophenol

Ethyl acetoacetate

Concentrated sulfuric acid

Ethanol

Crushed ice

Sodium bicarbonate solution

Procedure:

In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate

(1.1 equivalents).

Cool the mixture in an ice bath.

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring,

ensuring the temperature remains below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-

18 hours.
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Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to

precipitate the product.

Neutralize the solution to a pH of approximately 7 using a saturated sodium bicarbonate

solution.

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

The acetic acid moiety is introduced at the 3-position through subsequent reactions, a

detailed patent for which describes the reaction of the coumarin with chloroacetic acid.

B. Stage 2: Sulfonation of the Coumarin Core
To enhance water solubility, a sulfonate group is introduced to the coumarin ring. Based on the

directing effects of the amino group, sulfonation is predicted to occur at the C6 position.

Disclaimer:The precise sulfonation position for the commercial "BP Fluor 350" is not publicly

disclosed. The following protocol assumes sulfonation at the 6-position, which is chemically

favorable.

Protocol 2: Sulfonation of 7-amino-4-methylcoumarin-3-acetic acid

Materials:

7-amino-4-methylcoumarin-3-acetic acid

Fuming sulfuric acid (oleum)

Crushed ice

Sodium chloride

Procedure:

Carefully add 7-amino-4-methylcoumarin-3-acetic acid to fuming sulfuric acid (20% SO₃)

at 0 °C with stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

Carefully pour the reaction mixture onto crushed ice.

The sulfonated product is "salted out" by adding sodium chloride until precipitation is

complete.

Collect the precipitate by filtration, wash with a saturated sodium chloride solution, and dry

under vacuum.

C. Stage 3: Synthesis of 2-(azidomethyl)pyridine
The picolyl azide moiety is prepared for subsequent coupling.

Protocol 3: Synthesis of 2-(azidomethyl)pyridine

Materials:

2-(Chloromethyl)pyridine hydrochloride

Sodium azide

Sodium iodide

Acetonitrile

Procedure:

Dissolve 2-(chloromethyl)pyridine hydrochloride in acetonitrile.

Add sodium azide (1.5 equivalents) and a catalytic amount of sodium iodide.

Reflux the mixture for 24 hours.

After cooling, filter the mixture to remove inorganic salts.

Evaporate the solvent under reduced pressure to obtain crude 2-(azidomethyl)pyridine,

which can be purified by column chromatography.
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D. Stage 4: Amide Coupling and Final Product Formation
The sulfonated coumarin is coupled with the picolyl azide linker via an amide bond.

Protocol 4: Synthesis of BP Fluor 350 picolyl azide

Materials:

7-amino-6-sulfo-4-methylcoumarin-3-acetic acid

2-(azidomethyl)pyridine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Triethylamine

Procedure:

Dissolve 7-amino-6-sulfo-4-methylcoumarin-3-acetic acid in anhydrous DMF.

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1

hour to activate the carboxylic acid.

In a separate flask, dissolve 2-(azidomethyl)pyridine in anhydrous DMF and add

triethylamine (2 equivalents).

Add the solution of 2-(azidomethyl)pyridine to the activated coumarin solution.

Stir the reaction mixture at room temperature for 12-24 hours.

The final product is purified by preparative High-Performance Liquid Chromatography

(HPLC).

III. Purification
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High purity of the final product is crucial for its application in sensitive assays.

Protocol 5: Purification by High-Performance Liquid Chromatography (HPLC)

System: Preparative reverse-phase HPLC

Column: C18 column

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

Detection: UV-Vis detector monitoring at the absorbance maximum of the dye (approximately

350 nm).

Procedure:

Dissolve the crude product in a minimal amount of the mobile phase.

Inject the solution onto the HPLC column.

Collect fractions corresponding to the major product peak.

Combine the pure fractions and lyophilize to obtain the final product as a solid.

IV. Data Presentation
Table 1: Physicochemical Properties of BP Fluor 350 Picolyl Azide

Property Value

Molecular Formula C₂₁H₁₈N₆O₆S

Molecular Weight 498.47 g/mol

Excitation Maximum (λex) ~350 nm

Emission Maximum (λem) ~440 nm

Purity (by HPLC) >95%

Solubility Water, DMF, DMSO
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V. Visualizations
A. Synthesis Workflow

Stage 1: Core Fluorophore Synthesis

Stage 2: Sulfonation

Stage 3: Picolyl Azide Synthesis
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Caption: Overall workflow for the synthesis of BP Fluor 350 picolyl azide.

B. Amide Coupling Reaction
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Caption: Amide bond formation between the coumarin core and picolyl azide.

To cite this document: BenchChem. [Technical Guide: Synthesis and Purification of BP Fluor
350 Picolyl Azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553523#synthesis-and-purification-of-bp-fluor-350-
picolyl-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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